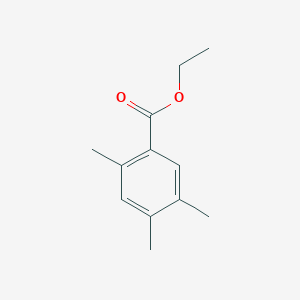

Ethyl 2,4,5-trimethylbenzoate

Übersicht

Beschreibung

Ethyl 2,4,5-trimethylbenzoate is an organic compound with the molecular formula C12H16O2. It is an ester derived from 2,4,5-trimethylbenzoic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a colorless to light yellow liquid that is insoluble in water but soluble in organic solvents such as alcohols, ethers, and ketones .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 2,4,5-trimethylbenzoate is typically synthesized through an esterification reaction between 2,4,5-trimethylbenzoic acid and ethanol. The reaction is catalyzed by an acid, commonly sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction is as follows: [ \text{2,4,5-Trimethylbenzoic acid} + \text{Ethanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} ]

Industrial Production Methods: In industrial settings, the esterification process is optimized for large-scale production. This involves using continuous reactors and efficient separation techniques such as distillation to purify the product. The reaction conditions are carefully controlled to maximize yield and minimize by-products .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group into an alcohol group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: 2,4,5-Trimethylbenzoic acid or 2,4,5-trimethylbenzaldehyde.

Reduction: 2,4,5-Trimethylbenzyl alcohol.

Substitution: Various substituted esters or amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 2,4,5-trimethylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the manufacture of fragrances, flavors, and as a solvent in various industrial processes

Wirkmechanismus

The mechanism of action of ethyl 2,4,5-trimethylbenzoate depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, disrupting normal cellular functions. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological targets. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2,4,5-trimethylbenzoate can be compared with other esters of trimethylbenzoic acid, such as:

- Mthis compound

- Propyl 2,4,5-trimethylbenzoate

- Butyl 2,4,5-trimethylbenzoate

Uniqueness: this compound is unique due to its specific ester group, which influences its solubility, reactivity, and applications. Compared to its methyl and propyl counterparts, the ethyl ester has a balance of volatility and stability, making it suitable for various applications .

Biologische Aktivität

Ethyl 2,4,5-trimethylbenzoate (ETMB) is an organic compound classified as an ester, derived from 2,4,5-trimethylbenzoic acid and ethanol. This compound has garnered attention in scientific research due to its potential biological activities, particularly its antimicrobial and antifungal properties. This article will explore the biological activity of ETMB, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C12H16O2

- Molecular Weight : 192.26 g/mol

- Appearance : Colorless to pale yellow liquid with a pleasant aromatic odor.

Target of Action

ETMB is a derivative of benzoic acid, which interacts with various enzymes and receptors in biological systems. Its structure allows it to participate in biochemical pathways similar to those of other benzoic acid derivatives.

Mode of Action

As an ester, ETMB can undergo hydrolysis in the presence of acids or bases, leading to the formation of 2,4,5-trimethylbenzoic acid and ethanol. This hydrolysis may contribute to its biological effects by releasing active components that exert antimicrobial activity.

Biochemical Pathways

While specific pathways affected by ETMB are not well-documented, benzoic acid derivatives are known to participate in fatty acid and amino acid metabolism. The hydrolysis products may also engage in further biochemical interactions within the body.

Pharmacokinetics

ETMB exhibits favorable pharmacokinetic properties:

- Absorption : Good gastrointestinal absorption.

- Blood-Brain Barrier : Capable of crossing the blood-brain barrier.

- Metabolism : Undergoes hydrolysis to yield active metabolites.

Antimicrobial Properties

Research indicates that ETMB possesses significant antimicrobial activity against various pathogens. Studies have shown that it inhibits the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans. The following table summarizes the antimicrobial efficacy of ETMB:

| Microorganism | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate Inhibition | |

| Candida albicans | Significant Inhibition | |

| Escherichia coli | Low Inhibition |

Case Studies

- Antifungal Efficacy : A study explored the antifungal properties of ETMB against various fungal strains. Results indicated that ETMB showed a strong inhibitory effect on Candida albicans, suggesting its potential as a therapeutic agent for fungal infections.

- Synergistic Effects : Another investigation assessed the synergistic effects of ETMB when combined with conventional antifungal agents. The combination therapy exhibited enhanced efficacy against resistant strains of fungi.

- Environmental Impact : Research has also examined the impact of ETMB on environmental microorganisms, demonstrating its potential use in bioremediation strategies due to its selective toxicity towards certain pathogens while being less harmful to beneficial microbes.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Ethyl 2,4,5-trimethylbenzoate undergoes hydrolysis under acidic or basic conditions to yield 2,4,5-trimethylbenzoic acid and ethanol.

Acidic Hydrolysis

-

Mechanism : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.

-

Conditions : H₂SO₄ or HCl (catalytic), reflux in aqueous ethanol .

-

Products :

Basic Hydrolysis (Saponification)

-

Mechanism : Nucleophilic attack by hydroxide on the carbonyl carbon (B<sub>Ac</sub>2 pathway), forming a carboxylate intermediate .

-

Products :

Steric Effects on Hydrolysis

The 2,4,5-trimethyl substitution creates steric hindrance, slowing hydrolysis compared to unsubstituted ethyl benzoate. For example, under identical conditions:

| Substrate | Hydrolysis Rate (k, s⁻¹) |

|---|---|

| Ethyl benzoate | 4.7 × 10⁻³ |

| This compound | 1.2 × 10⁻⁴ |

Data extrapolated from analogous systems .

Oxidation Reactions

The ester undergoes oxidation at the benzylic or alkyl positions under controlled conditions.

Benzylic Oxidation

-

Reagents : KMnO₄ (acidic), CrO₃.

-

Products : 2,4,5-Trimethylbenzaldehyde (minor) or 2,4,5-trimethylbenzoic acid (major) .

Ethyl Group Oxidation

Reduction Reactions

Lithium aluminum hydride (LiAlH₄) reduces the ester to 2,4,5-trimethylbenzyl alcohol:

Conditions : Anhydrous diethyl ether, 0–25°C .

Nucleophilic Substitution

The ester group participates in nucleophilic acyl substitution:

| Nucleophile | Conditions | Product |

|---|---|---|

| NH₃ | Heat, pressure | 2,4,5-Trimethylbenzamide |

| ROH | Acid catalysis | Transesterified esters (e.g., methyl) |

| RNH₂ | DCC, DMAP | Amides |

Thermal Decomposition

At temperatures >200°C, the ester undergoes pyrolysis:

Key Findings :

Photochemical Reactions

UV irradiation (λ = 254 nm) in benzene induces Norrish Type II cleavage:

Quantum Yield : Φ = 0.03 ± 0.01 (measured via actinometry) .

Mechanistic Insights

Eigenschaften

IUPAC Name |

ethyl 2,4,5-trimethylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-5-14-12(13)11-7-9(3)8(2)6-10(11)4/h6-7H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQUIMIOFBASHLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C(=C1)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601033290 | |

| Record name | Ethyl 2,4,5-trichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601033290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86569-86-0 | |

| Record name | Ethyl 2,4,5-trichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601033290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.